![molecular formula C12H17N3O B2465536 N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)cyclopropanecarboxamide CAS No. 2034289-47-7](/img/structure/B2465536.png)

N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)cyclopropanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

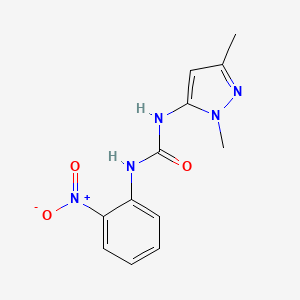

Description

“N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)cyclopropanecarboxamide” is a chemical compound . It has garnered much attention in recent years due to its potential applications.

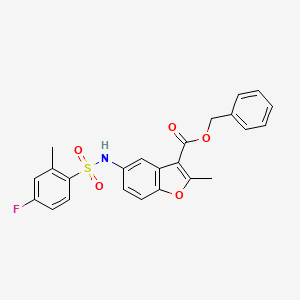

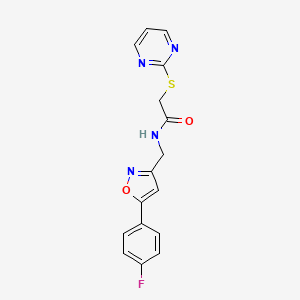

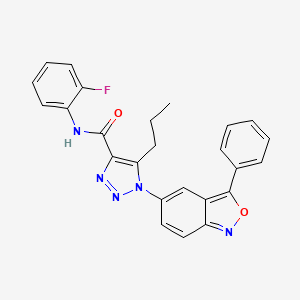

Molecular Structure Analysis

The molecular structure of this compound is complex, involving a cyclopropane ring attached to a carboxamide group, which is further attached to a 2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl group .Scientific Research Applications

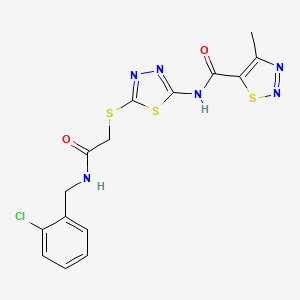

Antitumor and Antimicrobial Applications

Synthesis and Biological Evaluation of Benzothiazole Derivatives as Potent Antitumor Agents : This study highlights the creation of benzothiazole derivatives designed for enhanced biological stability and significant in vivo inhibitory effects on tumor growth, suggesting potential antitumor applications for structurally similar compounds (Yoshida et al., 2005).

Microwave-Assisted Synthesis of Tetrazolyl Pyrazole Amides : Demonstrating efficient synthesis methods for tetrazole pyrazole amides, this research outlines their bactericidal, pesticidal, herbicidal, and antimicrobial activities, indicating the versatility of related compounds in addressing various biological targets (Hu et al., 2011).

Synthesis and Evaluation of Antimicrobial Activity of New 3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide Derivatives : This study synthesizes and assesses the antimicrobial activity of pyranone amide derivatives, with one compound exhibiting notably higher antibacterial activity, suggesting potential antimicrobial uses for compounds with similar structures (Aytemi̇r et al., 2003).

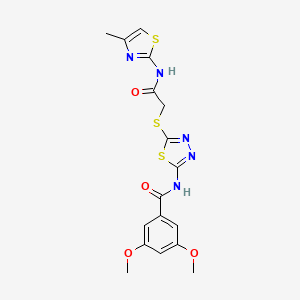

Synthetic Methodologies and Chemical Properties

New Possibilities of the Mannich Reaction in the Synthesis of N-, S,N-, and Se,N-heterocycles : This review encapsulates a decade of research into the Mannich reaction for synthesizing a variety of heterocycles, providing a foundation for the synthesis of complex molecules with potential pharmacological activities (Dotsenko et al., 2019).

Lewis Acid Catalyzed Reactions of Donor–Acceptor Cyclopropanes with 1- and 2-Pyrazolines : This study explores the catalysis of cyclopropane with pyrazolines, leading to the formation of substituted pyrazolines and diazabicyclooctanes, illustrating the chemical reactivity and potential synthetic utility of compounds with cyclopropane and pyrazoline units (Tomilov et al., 2010).

Properties

IUPAC Name |

N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-15-11(7-13-12(16)8-5-6-8)9-3-2-4-10(9)14-15/h8H,2-7H2,1H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOWWSQRNHFJLJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2CCCC2=N1)CNC(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(NE)-N-[1-(1-benzyl-5-methylpyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B2465457.png)

![N-(3-methylphenyl)-1-[(4-methylphenyl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2465461.png)